molecular formula C13H13BrN2 B1517256 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine CAS No. 1807885-10-4

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

Cat. No.: B1517256
CAS No.: 1807885-10-4
M. Wt: 277.16 g/mol
InChI Key: RXWGKSYYHCZAJQ-JTQLQIEISA-N
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Description

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is an organic compound featuring a bromine atom at the 5th position of the pyridine ring and a phenylethylamine moiety attached to the nitrogen atom. This compound is significant in various scientific fields due to its potential biological activities and unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, thereby modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The interactions between this compound and these biomolecules are typically mediated through non-covalent bonds, such as hydrogen bonds and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental context .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine generally involves the bromination of N-[(1S)-1-phenylethyl]pyridin-2-amine. One common method includes:

  • Nitration of pyridine to form 2-aminopyridine.

  • Alkylation of 2-aminopyridine with (1S)-1-phenylethyl halide to form N-[(1S)-1-phenylethyl]pyridin-2-amine.

  • Bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform.

Industrial Production Methods: On an industrial scale, the production is often optimized for yield and efficiency. Key considerations include:

  • Selection of safer solvents and reagents.

  • Optimized reaction conditions, such as temperature and pressure, to maximize yield.

  • Implementation of purification processes like recrystallization or chromatography to achieve high purity.

Types of Reactions

  • Oxidation: : Can undergo oxidation to form corresponding oxides.

  • Reduction: : Potentially reducible to amines or other derivatives.

  • Substitution: : The bromine atom can be replaced by other nucleophiles (e.g., hydroxyl, alkoxy).

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like potassium permanganate (KMnO4) under basic conditions.

  • Reduction: : Commonly employs agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Typically uses nucleophiles under various catalytic conditions.

Major Products

  • Oxidation: : Produces N-[(1S)-1-phenylethyl]pyridin-2-one.

  • Reduction: : Results in the formation of N-[(1S)-1-phenylethyl]pyridin-2-amine.

  • Substitution: : Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : Utilized as a building block in organic synthesis and materials science. Biology : Investigated for its potential in modulating biological pathways. Medicine : Explored for its pharmacological properties, potentially acting on neural receptors. Industry : Applied in the synthesis of specialty chemicals and advanced materials.

Properties

IUPAC Name

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWGKSYYHCZAJQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245252
Record name 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807885-10-4
Record name 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807885-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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